molecular formula C19H20N4O7 B4123735 Methyl 2-[({2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazinyl}carbonyl)amino]benzoate

Methyl 2-[({2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazinyl}carbonyl)amino]benzoate

Cat. No.: B4123735
M. Wt: 416.4 g/mol
InChI Key: DUVKXGYBZMUOFJ-UHFFFAOYSA-N
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Description

Methyl 2-[({2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazino}carbonyl)amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a nitrophenoxy group, a propanoyl group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[({2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazinyl}carbonyl)amino]benzoate typically involves multiple steps. One common method includes the following steps:

    Acylation: The addition of a propanoyl group to the nitrophenoxy compound.

    Hydrazination: The reaction of the acylated compound with hydrazine to form the hydrazino derivative.

    Esterification: The final step involves the esterification of the hydrazino compound with methyl benzoate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazino}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrophenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Methyl 2-[({2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazino}carbonyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[({2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazinyl}carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can interact with enzymes and proteins, leading to modifications in their activity. The hydrazino group can form covalent bonds with target molecules, altering their function and behavior.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[({2-[2-(4-methylphenoxy)propanoyl]hydrazino}carbonyl)amino]benzoate: Lacks the nitro group, leading to different reactivity and applications.

    Methyl 2-[({2-[2-(4-nitrophenoxy)propanoyl]hydrazino}carbonyl)amino]benzoate: Similar structure but without the methyl group, affecting its chemical properties.

Properties

IUPAC Name

methyl 2-[[2-(4-methyl-2-nitrophenoxy)propanoylamino]carbamoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O7/c1-11-8-9-16(15(10-11)23(27)28)30-12(2)17(24)21-22-19(26)20-14-7-5-4-6-13(14)18(25)29-3/h4-10,12H,1-3H3,(H,21,24)(H2,20,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVKXGYBZMUOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)NNC(=O)NC2=CC=CC=C2C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[({2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazinyl}carbonyl)amino]benzoate
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